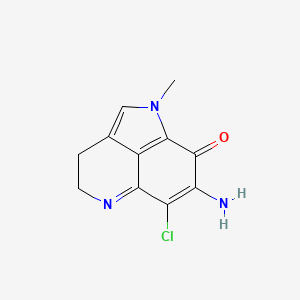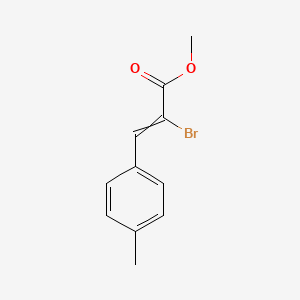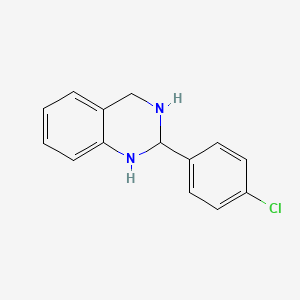![molecular formula C14H30O2Si B14277005 Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 159680-75-8](/img/structure/B14277005.png)
Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a unique structure, incorporating a tert-butyl dimethylsilyl (TBDMS) group, which imparts specific properties and reactivity.
- The compound is used in various scientific applications due to its functional groups and potential interactions.
2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal: is a chemical compound with the empirical formula and a molecular weight of .
Métodos De Preparación
Synthetic Routes: The synthesis of 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal involves the reaction of octanal with a TBDMS-protected amine linker. The TBDMS group is introduced to protect the amine functionality during subsequent reactions.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve the use of TBDMS chloride or TBDMS triflate as the silylating agent.
Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound for specific applications.
Análisis De Reacciones Químicas
Reactivity: 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional group targeted.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its unique silyl-protected amine functionality.
Biology: May find applications in drug discovery or bioconjugation.
Medicine: TBDMS-protected amines are used in prodrug design and controlled drug release.
Mecanismo De Acción
- The TBDMS group serves as a protective moiety, shielding the amine functionality from unwanted reactions.
- In biological contexts, the compound’s mechanism of action would depend on the specific application (e.g., drug delivery, bioimaging, or surface modification).
Comparación Con Compuestos Similares
Similar Compounds: Other TBDMS-protected amines, such as N,N’-bis[2-(2-tert-butyldimethylsilyloxyethoxy)ethyl]-3,4,9,10-perylenetetracarboxylic diimide, and [[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene, exhibit similar silyl-protected functionalities.
Uniqueness: The specific combination of octanal and the TBDMS group distinguishes 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal from other compounds.
Propiedades
Número CAS |
159680-75-8 |
|---|---|
Fórmula molecular |
C14H30O2Si |
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-7-8-9-10-11-13(12-15)16-17(5,6)14(2,3)4/h12-13H,7-11H2,1-6H3 |
Clave InChI |
GVZGORVZGDQWAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


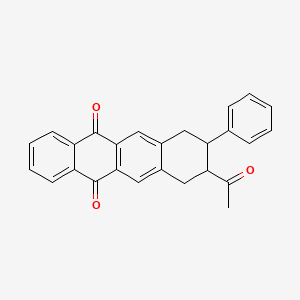
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
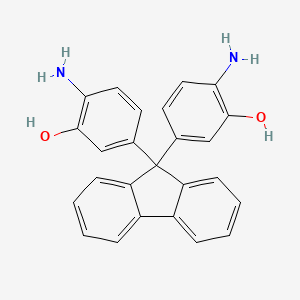
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
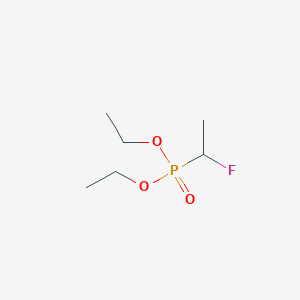
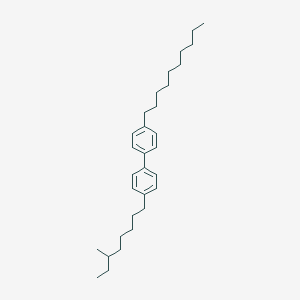
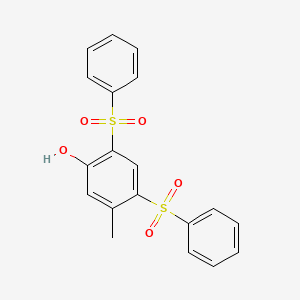
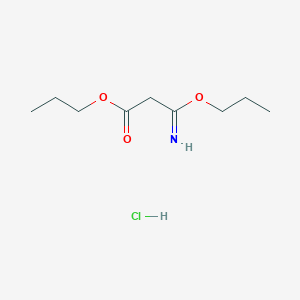
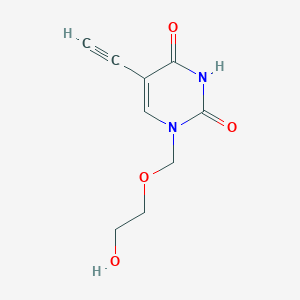
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
